Conformational Energy Barrier: 2-Bromocyclopentanone vs. 2-Chlorocyclopentanone
The conformational equilibrium of 2-bromocyclopentanone between pseudo-equatorial (Ψ-e) and pseudo-axial (Ψ-a) conformers exhibits a higher energy difference than its chloro analog. In the isolated molecule at the B3LYP level of theory, the energy difference (EΨ-e − EΨ-a) is 0.85 kcal mol⁻¹ for 2-bromocyclopentanone, compared to 0.42 kcal mol⁻¹ for 2-chlorocyclopentanone [1]. This twofold difference indicates that the bromo compound has a more pronounced conformational preference, which may affect stereochemical outcomes in asymmetric synthesis.
| Evidence Dimension | Conformational energy difference (EΨ-e − EΨ-a) |
|---|---|
| Target Compound Data | 0.85 kcal mol⁻¹ |
| Comparator Or Baseline | 2-Chlorocyclopentanone: 0.42 kcal mol⁻¹ |
| Quantified Difference | 2.0-fold higher energy difference |
| Conditions | Isolated molecule, B3LYP level of theory |
Why This Matters
A larger conformational energy difference translates to a more defined ground-state geometry, which can influence stereoselectivity in reactions where the α-position serves as a prochiral center.
- [1] Martins CR, Ducati LC, Tormena CF, Rittner R. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2009;72(5):1089-1096. doi:10.1016/j.saa.2009.01.002 View Source
